molecular formula C14H10ClN3 B8533011 2-[4(3-chlorophenyl)-1H-pyrazol-1-yl]pyridine

2-[4(3-chlorophenyl)-1H-pyrazol-1-yl]pyridine

Cat. No.: B8533011
M. Wt: 255.70 g/mol
InChI Key: HJGBOFVLXXLEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4(3-chlorophenyl)-1H-pyrazol-1-yl]pyridine is a useful research compound. Its molecular formula is C14H10ClN3 and its molecular weight is 255.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H10ClN3

Molecular Weight

255.70 g/mol

IUPAC Name

2-[4-(3-chlorophenyl)pyrazol-1-yl]pyridine

InChI

InChI=1S/C14H10ClN3/c15-13-5-3-4-11(8-13)12-9-17-18(10-12)14-6-1-2-7-16-14/h1-10H

InChI Key

HJGBOFVLXXLEGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C=C(C=N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(4-bromo-1H-pyrazol-1-yl)pyridine (0.669 g, 3 mmol), 3-chlorophenylboronic acid (0.468 g, 3 mmol) and potassium carbonate (0.828 g, 6 mmol) in a mixture of ethyleneglycol dimethyl ether (20 mL) and H2O (4 mL) were degassed by argon bubbling for 15 min., then tetrakis(triphenylphosphine)palladium(0) (20 mg, 0.017 mmol) was added and degasing continued a further 15 min. The solution was stirred at 70° C. for 14 h, whereupon H2O (30 mL) was added, then extracted with EtOAc (3×30 mL) and the combined extracts washed with brine. The organic phase was dried over Na2SO4, concentrated in vacuo and the crude residue was chromatographed on silica gel eluting with EtOAc:hexane (1:4) to afford a white solid which was recrystallized from EtOAc/Hexane to give 2-[4(3-chlorophenyl)-1H-pyrazol-1-yl]pyridine. MP=110-111° C. 1H NMR (CD3Cl, 300 MHz) δ 8.83 (d, 1H), 8.42 (dd, 1H), 7.99 (s, 1H), 7.99 (d, 1H), 7.82 (ddd, 1H), 7.57 (t, 1H), 7.45 (dt, 1H), 7.32 (t, 1H), 7.25˜7.18 (m, 2H). MS (ESI) 255.9 (M++H).
Quantity
0.669 g
Type
reactant
Reaction Step One
Quantity
0.468 g
Type
reactant
Reaction Step One
Quantity
0.828 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step Two

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